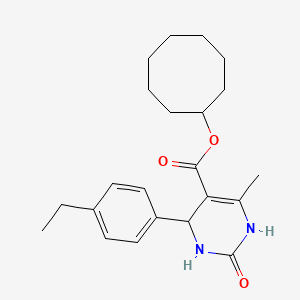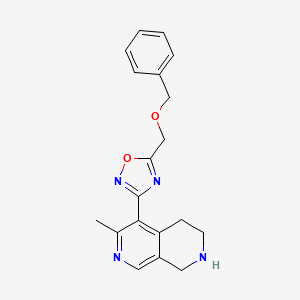
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a morpholine ring and a thiophene ring
準備方法
The synthesis of Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the thiophene ring using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the morpholine rings: The morpholine rings are introduced through nucleophilic substitution reactions, where morpholine acts as the nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine rings may enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes involving sulfur-containing groups.
類似化合物との比較
Similar compounds to Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone include:
Morpholin-4-yl-(4-morpholin-4-ylsulfonylphenyl)methanone: This compound has a phenyl ring instead of a thiophene ring, which may alter its chemical and biological properties.
Morpholin-4-yl-(4-morpholin-4-ylsulfonylbenzyl)methanone: The benzyl group in this compound provides different steric and electronic effects compared to the thiophene ring.
Morpholin-4-yl-(4-morpholin-4-ylsulfonylpyridin-2-yl)methanone: The pyridine ring introduces nitrogen into the aromatic system, potentially affecting the compound’s reactivity and interactions.
This compound is unique due to the presence of both morpholine and thiophene rings, which confer specific chemical and biological properties that are not observed in its analogs.
特性
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c16-13(14-1-5-19-6-2-14)12-9-11(10-21-12)22(17,18)15-3-7-20-8-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLOQURDIBFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)
![N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5116658.png)

![oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5116674.png)
![2-(Adamantan-1-YL)-N,N-dimethyl-2-[(4-nitrophenyl)formamido]acetamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)

![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)
![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)

![3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one](/img/structure/B5116727.png)
